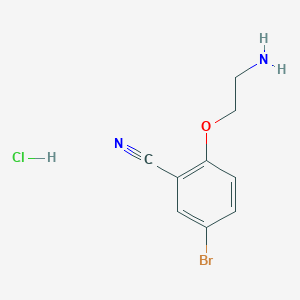
2-(2-Aminoethoxy)-5-bromobenzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethoxy)-5-bromobenzonitrile hydrochloride is a chemical compound with a complex structure that includes an aminoethoxy group, a bromine atom, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-5-bromobenzonitrile hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-bromo-5-nitrobenzonitrile with ethylene glycol to form 2-(2-bromoethoxy)-5-nitrobenzonitrile. This intermediate is then reduced to 2-(2-aminoethoxy)-5-bromobenzonitrile, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethoxy)-5-bromobenzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to form different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions typically yield the corresponding amines.
Aplicaciones Científicas De Investigación
2-(2-Aminoethoxy)-5-bromobenzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethoxy)-5-bromobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the bromine and nitrile groups.
2-(2-Aminoethoxy)acetic acid: Contains an acetic acid moiety instead of the benzonitrile group.
2-(2-Aminoethoxy)-5-nitrobenzonitrile: An intermediate in the synthesis of the target compound.
Uniqueness
2-(2-Aminoethoxy)-5-bromobenzonitrile hydrochloride is unique due to the presence of both the bromine and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-(2-aminoethoxy)-5-bromobenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-8-1-2-9(13-4-3-11)7(5-8)6-12;/h1-2,5H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMIQCOOIFTVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-Methoxypyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419923.png)
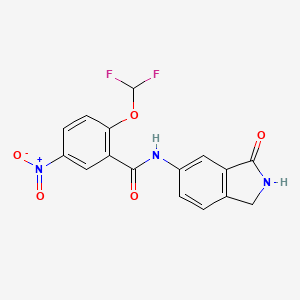
![N-(3-acetamidophenyl)-N'-[(1R)-1-(2-methylsulfanylphenyl)ethyl]oxamide](/img/structure/B7419937.png)
![1-Ethyl-4-[1-[2-(2-methylimidazol-1-yl)ethyl]pyrrolidin-3-yl]piperazine](/img/structure/B7419943.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7419948.png)
![1-[(4-Methoxypyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419952.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7419956.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419969.png)
![3-[3-[6-(2-chlorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7419973.png)
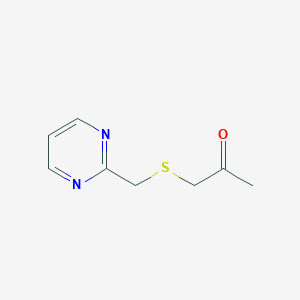
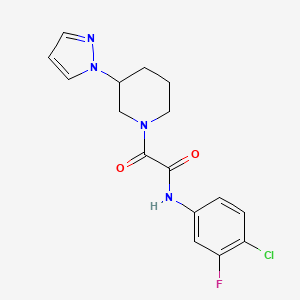
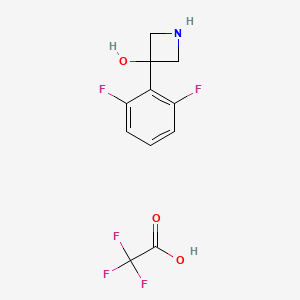
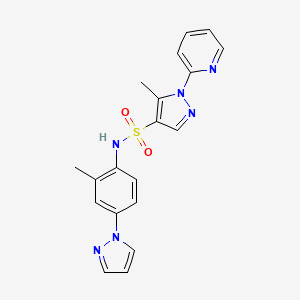
![2,2,2-Trifluoroacetic acid;1-[[3-(trifluoromethyl)phenyl]methyl]indole-2-carboxylic acid](/img/structure/B7420027.png)
